Product packaging for 3-Amino-5-bromopyridine(Cat. No.:CAS No. 13535-01-8)

3-Amino-5-bromopyridine

货号: B085033
CAS 编号: 13535-01-8
分子量: 173.01 g/mol
InChI 键: MDQXGHBCDCOOSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-Amino-5-bromopyridine is a useful research compound. Its molecular formula is C5H5BrN2 and its molecular weight is 173.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2 B085033 3-Amino-5-bromopyridine CAS No. 13535-01-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-bromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQXGHBCDCOOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355834
Record name 3-Amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13535-01-8
Record name 3-Amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-bromopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3-Amino-5-bromopyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of extensive published studies directly focused on the physicochemical properties of this compound, this guide also outlines established experimental protocols for determining solubility and stability, providing a framework for researchers to generate these critical data.

Core Properties of this compound

Before delving into solubility and stability, it is essential to understand the fundamental properties of this compound.

PropertyValueReference
CAS Number 13535-01-8[1]
Molecular Formula C₅H₅BrN₂[1]
Molecular Weight 173.01 g/mol [1]
Appearance White to yellow to brown powder/solid
Melting Point 65-69 °C
pKa (Predicted) 3.81 ± 0.20Chemicalize Prediction

Solubility Profile

Currently, there is a notable absence of publicly available quantitative data on the solubility of this compound in common aqueous and organic solvents. However, based on its chemical structure, which includes a basic amino group and a polar pyridine ring, some general solubility characteristics can be inferred. The compound is expected to exhibit some solubility in polar organic solvents. Its aqueous solubility is likely to be pH-dependent, with higher solubility in acidic conditions due to the protonation of the amino group.

To address this data gap, a detailed experimental protocol for determining the thermodynamic solubility using the shake-flask method is provided below.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methodologies for active pharmaceutical ingredients (APIs).[2][3][4][5][6]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., Water, pH-buffered solutions, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO))

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments where samples are taken at different time points until the concentration in solution remains constant.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Data Reporting:

    • Calculate the solubility as the mean of at least three replicate determinations.

    • Report the solubility in units of mg/mL or mol/L, specifying the solvent and temperature.

Logical Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow sedimentation C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate and report solubility G->H

Figure 1. Workflow for Shake-Flask Solubility Determination.

Stability Profile

General Stability Considerations
  • Hygroscopicity: The Safety Data Sheet (SDS) for this compound indicates that it is hygroscopic, meaning it can absorb moisture from the air. This necessitates storage in a tightly sealed container in a dry environment.

  • Light Sensitivity: As with many aromatic amines, there is a potential for degradation upon exposure to light (photostability).

  • Thermal Stability: The melting point of 65-69 °C suggests that the compound is a solid at room temperature and may be susceptible to degradation at elevated temperatures.

  • pH Stability: The amino group on the pyridine ring can undergo protonation in acidic conditions and may be susceptible to hydrolysis at extreme pH values. The pyridine ring itself can also be involved in degradation pathways.

  • Oxidative Stability: The amino group can be susceptible to oxidation.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[7][8][9] These studies also help in developing and validating stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis studies.

  • Hydrogen peroxide (H₂O₂) for oxidative degradation.

  • Temperature-controlled oven for thermal degradation.

  • Photostability chamber with controlled light and UV exposure.

  • Validated stability-indicating HPLC method.

Procedure:

  • Acid and Base Hydrolysis:

    • Dissolve this compound in solutions of varying acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) concentrations.

    • Expose the solutions to different temperatures (e.g., room temperature, 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation and identify any degradation products.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Monitor the degradation over time at a controlled temperature.

    • Analyze samples by HPLC at various intervals.

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

    • Analyze the compound at different time points to assess for degradation.

  • Photostability:

    • Expose the solid compound and its solution to a light source that provides both visible and UV light, according to ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze both the exposed and control samples at the end of the exposure period.

Signaling Pathway for Forced Degradation Studies:

G cluster_stress Stress Conditions cluster_analysis Analysis & Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) G Stability-Indicating HPLC Method A->G B Base Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidation (e.g., 3% H2O2) C->G D Thermal (e.g., 60°C) D->G E Photolytic (ICH Q1B) E->G F This compound F->A F->B F->C F->D F->E H Identify Degradation Products G->H I Elucidate Degradation Pathways G->I J Assess Intrinsic Stability G->J

Figure 2. Logical Flow of Forced Degradation Studies.

Analytical Methodologies

A robust and validated analytical method is crucial for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method Parameters

While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be developed and validated.[10][11][12][13]

ParameterRecommended Starting Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate degradation products.
Flow Rate 1.0 mL/min
Detection UV-Vis detector at a wavelength of maximum absorbance for this compound.
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10-20 µL

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound and provides a clear roadmap for researchers to generate the necessary experimental data. The provided protocols for solubility determination and forced degradation studies, along with recommendations for analytical method development, offer a robust framework for a thorough physicochemical characterization of this important chemical intermediate. The generation of such data is critical for its effective use in drug development and other scientific research.

References

An In-depth Technical Guide to the Reactivity of the Amino and Bromo Groups in 3-Amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromopyridine is a versatile bifunctional building block crucial in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive analysis of the reactivity of its amino and bromo functional groups. We will explore the electronic effects governing the chemoselectivity of its reactions and provide detailed experimental protocols for key transformations. This document aims to serve as a practical resource for researchers leveraging this compound in their synthetic endeavors.

Core Principles of Reactivity

The reactivity of this compound is dictated by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing bromo group (-Br) on the electron-deficient pyridine ring.

  • Amino Group: The lone pair of electrons on the nitrogen atom of the amino group increases the electron density of the pyridine ring, particularly at the ortho and para positions (positions 2, 4, and 6). This activating effect makes the amino group itself nucleophilic and directs electrophilic aromatic substitution to the positions ortho and para to it.

  • Bromo Group: The bromo group is an electronegative atom that withdraws electron density from the pyridine ring through an inductive effect (-I). However, it can also donate electron density through resonance (+M). For pyridine, the inductive effect typically dominates, making the ring more electron-deficient and susceptible to nucleophilic aromatic substitution. The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions.

This duality in electronic effects allows for selective functionalization of either the amino or the bromo group by carefully choosing the reaction conditions.

Diagram 1: Electronic Effects on this compound

electronic_effects cluster_pyridine This compound cluster_effects Electronic Influences Pyridine N C2 C2 C3 C3-NH2 C4 C4 C5 C5-Br C6 C6 Amino Amino Group (-NH2) Electron-Donating (+M) Amino->C3 Activates ring Directs ortho/para Bromo Bromo Group (-Br) Electron-Withdrawing (-I) Bromo->C5 Deactivates ring Site for coupling

Caption: Electronic influence of amino and bromo groups.

Reactions Targeting the Amino Group

The nucleophilic nature of the amino group allows for a variety of functionalization reactions.

Acylation

The amino group can be readily acylated to form amides. This reaction is often used as a protecting strategy to moderate the activating effect of the amino group or to introduce new functionalities.

Table 1: Acylation of this compound

Acylating AgentProductConditionsYieldReference
Acetic AnhydrideN-(5-bromopyridin-3-yl)acetamideRefluxModerate[1]

Diagram 2: Acylation Workflow

acylation_workflow Start This compound Reaction Reflux Start->Reaction Reagent Acetic Anhydride Reagent->Reaction Solvent Pyridine (solvent/base) Solvent->Reaction Product N-(5-bromopyridin-3-yl)acetamide Reaction->Product

Caption: General workflow for acylation.

Sulfonylation

Similar to acylation, sulfonylation of the amino group with sulfonyl chlorides yields sulfonamides. This is another common protecting group strategy.

Table 2: Sulfonylation of this compound

Sulfonylating AgentProductConditionsYieldReference
p-Toluenesulfonyl chlorideN-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamidePyridine, room temperatureHighGeneral procedure[2]
Diazotization and Sandmeyer Reaction

The amino group can be converted to a diazonium salt, which is a versatile intermediate. Subsequent treatment with copper(I) salts in a Sandmeyer reaction allows for the introduction of various substituents, including halogens, cyano, and hydroxyl groups.[3][4] This provides a powerful method to further diversify the pyridine core.

Table 3: Sandmeyer Reaction of this compound

ReagentsProductConditionsYieldReference
1. NaNO₂, H₂SO₄2. CuBr, HBr3,5-dibromopyridine0-5 °C then heatGoodGeneral procedure[5][6]
1. NaNO₂, H₂SO₄2. CuI, KI5-bromo-3-iodopyridine0-5 °C then heat76% (for iodination step of a similar substrate)[7][8]

Diagram 3: Sandmeyer Reaction Pathway

sandmeyer_pathway Start This compound Diazotization Diazotization (NaNO2, H2SO4, 0-5 °C) Start->Diazotization Diazonium 5-bromopyridine-3-diazonium salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction Diazonium->Sandmeyer Product Substituted 5-bromopyridine (e.g., 3,5-dibromopyridine) Sandmeyer->Product

Caption: Pathway of the Sandmeyer reaction.

Reactions Targeting the Bromo Group

The bromo group is an excellent handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki Cross-Coupling

The Suzuki coupling is a versatile method for forming C-C bonds by reacting the bromo group with an organoboron compound in the presence of a palladium catalyst and a base.[1] To prevent self-coupling or reaction with the amino group, it is often protected via acylation prior to the Suzuki reaction.

Table 4: Suzuki Coupling of this compound Derivatives

SubstrateCoupling PartnerCatalystBaseSolventTemp.YieldReference
N-(5-bromopyridin-3-yl)acetamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 °CModerate to Good[1]

Diagram 4: Suzuki Coupling Workflow

suzuki_workflow cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection Start This compound Protect Acylation Start->Protect Protected N-(5-bromopyridin-3-yl)acetamide Protect->Protected Coupling Suzuki Coupling Protected->Coupling Boronic Arylboronic Acid Boronic->Coupling Catalyst Pd(PPh3)4 Catalyst->Coupling Base K3PO4 Base->Coupling Coupled N-(5-arylpyridin-3-yl)acetamide Coupling->Coupled Deprotect Hydrolysis Coupled->Deprotect Final 3-Amino-5-arylpyridine Deprotect->Final

Caption: Workflow for Suzuki coupling with protection.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromo group with an amine in the presence of a palladium catalyst, a ligand, and a base.[9][10]

Table 5: Buchwald-Hartwig Amination of Bromopyridines (General Conditions)

AmineCatalystLigandBaseSolventTemp.YieldReference
Primary/Secondary AminePd₂(dba)₃BINAPNaOtBuToluene80-110 °CGood[11]
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, or C-S bonds at the bromo position.[4] This reaction typically requires higher temperatures than palladium-catalyzed couplings.

Table 6: Ullmann Condensation of Bromopyridines (General Conditions)

NucleophileCatalystLigandBaseSolventTemp.YieldReference
AmineCuI1,10-PhenanthrolineK₃PO₄Dioxane>100 °CModerateGeneral procedure

Chemoselectivity: A Summary

The choice of reaction conditions is paramount in dictating which functional group of this compound reacts.

  • Reactions at the Amino Group: Generally favored under conditions that do not involve transition metal catalysts. Acylation, sulfonylation, and diazotization are prime examples.

  • Reactions at the Bromo Group: Predominantly occur under transition metal catalysis (Palladium or Copper). Suzuki, Buchwald-Hartwig, and Ullmann reactions are key transformations.

  • Protecting Group Strategy: To ensure selective reaction at the bromo group, the more nucleophilic amino group is often protected, most commonly as an acetamide. This temporarily deactivates the amino group, preventing it from interfering with the desired cross-coupling reaction.

Diagram 5: Chemoselectivity Decision Tree

chemoselectivity_tree Start This compound Q1 Desired Reaction Site? Start->Q1 Amino_Path Amino Group Q1->Amino_Path  -NH2 Bromo_Path Bromo Group Q1->Bromo_Path  -Br Acylation Acylation Amino_Path->Acylation Sulfonylation Sulfonylation Amino_Path->Sulfonylation Diazotization Diazotization Amino_Path->Diazotization Protect Protect Amino Group First? Bromo_Path->Protect Suzuki Suzuki Coupling Buchwald Buchwald-Hartwig Ullmann Ullmann Condensation Yes Yes Protect->Yes Protect->Yes Protect->Yes No No (Potential for side reactions) Protect->No Yes->Suzuki Yes->Buchwald Yes->Ullmann

Caption: Decision tree for selective reactions.

Detailed Experimental Protocols

Synthesis of N-(5-bromopyridin-3-yl)acetamide (Acylation)

Procedure adapted from general acylation methods.

  • To a solution of this compound (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford N-(5-bromopyridin-3-yl)acetamide.[1]

Synthesis of 3,5-dibromopyridine via Sandmeyer Reaction

Procedure adapted from general Sandmeyer protocols. [5][6]

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of 48% HBr and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, controlling the evolution of nitrogen gas.

  • Heat the reaction mixture to 60-80 °C for 1-2 hours to ensure complete reaction.

  • Cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 3,5-dibromopyridine.

Synthesis of 3-Amino-5-(p-tolyl)pyridine via Suzuki Coupling

Procedure adapted from a similar Suzuki coupling of a protected aminobromopyridine. [1]

  • Coupling Reaction: To a degassed mixture of N-(5-bromopyridin-3-yl)acetamide (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium phosphate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 85-95 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-(5-(p-tolyl)pyridin-3-yl)acetamide by column chromatography.

  • Deprotection: Reflux the purified acetamide in a mixture of ethanol and aqueous HCl for 4-6 hours.

  • Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract with an organic solvent.

  • Purify the crude product by column chromatography to afford 3-Amino-5-(p-tolyl)pyridine.

Conclusion

This compound is a highly valuable synthetic intermediate due to the distinct and tunable reactivity of its amino and bromo groups. By understanding the underlying electronic principles and carefully selecting reaction conditions, chemists can achieve a high degree of chemoselectivity, enabling the synthesis of a wide array of complex molecular architectures. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this versatile building block.

References

An In-depth Technical Guide on the Electronic and Steric Effects in 3-Amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility stems from the unique interplay of electronic and steric effects conferred by the amino and bromo substituents on the pyridine ring. This guide provides a comprehensive analysis of these effects, their influence on the molecule's reactivity, and its application in the synthesis of pharmacologically active compounds, particularly in the context of neurological disorders.

Physicochemical and Spectroscopic Properties

The inherent properties of this compound form the basis for understanding its chemical behavior. Key physical and spectroscopic data are summarized below.

PropertyValueReference
Molecular Formula C₅H₅BrN₂[1][2]
Molecular Weight 173.01 g/mol [1][2]
Melting Point 65-69 °C[3]
Appearance White to light yellow crystalline powder[4]
CAS Number 13535-01-8[1][2]

Electronic Effects: A Dual Influence

The electronic landscape of the this compound ring is shaped by the opposing effects of the amino and bromo substituents.

2.1. The Amino Group: An Activating, Electron-Donating Influence

The amino group at the 3-position is a strong activating group. Through the resonance effect, the lone pair of electrons on the nitrogen atom is delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions (C2, C4, and C6). This electron-donating nature makes the ring more susceptible to electrophilic attack.

2.2. The Bromo Group: A Deactivating, Electron-Withdrawing Influence

Conversely, the bromine atom at the 5-position is a deactivating group. Its high electronegativity withdraws electron density from the ring via the inductive effect. While it possesses lone pairs that can be donated through resonance, the inductive effect is generally stronger for halogens. This withdrawal of electron density makes the ring less reactive towards electrophiles.

2.3. Basicity and pKa

Experimental Protocol: Potentiometric Titration for pKa Determination

A standard method to experimentally determine the pKa of a compound like this compound is potentiometric titration.

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength.

  • Titration:

    • Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode.

    • Fill the burette with the standardized HCl solution.

    • Record the initial pH of the solution.

    • Add the titrant in small, known increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the reading.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point from the inflection point of the titration curve.

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the pyridine nitrogen.

Steric Effects: Directing Reactivity

The size and position of the substituents on the pyridine ring play a critical role in dictating the regioselectivity of its reactions.

3.1. Bond Lengths and Angles

While a crystal structure for this compound is not available, data from the closely related 2-amino-5-bromopyridine can provide insights into the approximate steric environment.[7][8]

Bond/Angle (in 2-amino-5-bromopyridine)Approximate Value
C-Br bond length~1.90 Å
C-N (amino) bond length~1.37 Å
C-C bond lengths (ring)~1.38 - 1.40 Å
C-N bond lengths (ring)~1.33 - 1.34 Å
C-C-C bond angles (ring)~118 - 120°
C-N-C bond angle (ring)~117°

The bromine atom is significantly larger than a hydrogen atom, and its presence can sterically hinder reactions at the adjacent C4 and C6 positions. The amino group is smaller but its hydrogen atoms can also influence the approach of reagents.

Reactivity and Synthetic Applications

The electronic and steric properties of this compound make it a valuable precursor for the synthesis of complex molecules, particularly through cross-coupling reactions.

4.1. Suzuki-Miyaura Coupling

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds. This reaction is widely used to introduce aryl or heteroaryl substituents, a common motif in drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Aminopyridine Derivative

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and other standard glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

4.2. Buchwald-Hartwig Amination

The C-Br bond can also participate in Buchwald-Hartwig amination reactions to form C-N bonds, allowing for the introduction of a wide variety of amine functionalities.[6] This is another cornerstone reaction in modern drug discovery.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

Objective: To synthesize an N-aryl pyridine derivative via a Buchwald-Hartwig amination.[6]

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and other standard glassware

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium catalyst, ligand, and base.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction and perform an aqueous workup.

  • Extract the product, dry the organic phase, and purify by chromatography.

Role in Drug Development for Neurological Disorders

Pyridine-based scaffolds are prevalent in drugs targeting the central nervous system. Derivatives of this compound are valuable intermediates in the synthesis of kinase inhibitors, which are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's disease.[9][10]

Signaling Pathway: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) in Alzheimer's Disease

Overactivity of GSK-3β is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer's disease. Many pyridine-containing compounds have been developed as potent and selective GSK-3β inhibitors.[9]

GSK3B_Inhibition cluster_upstream Upstream Signaling cluster_complex Destruction Complex cluster_downstream Downstream Effects Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds GSK3B GSK-3β Frizzled->GSK3B Inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates for Tau Tau GSK3B->Tau Phosphorylates APC APC Axin Axin Degradation Degradation Beta_Catenin->Degradation Hyperphosphorylation Hyper- phosphorylation Tau->Hyperphosphorylation NFTs Neurofibrillary Tangles Hyperphosphorylation->NFTs Pyridine_Inhibitor Pyridine-based Inhibitor (e.g., from 3-amino- 5-bromopyridine) Pyridine_Inhibitor->GSK3B Inhibits

Figure 1: Simplified signaling pathway showing the role of GSK-3β in tau hyperphosphorylation and its inhibition by pyridine-based compounds.

The diagram illustrates how the inhibition of GSK-3β by a pyridine-based inhibitor can prevent the hyperphosphorylation of tau, thereby potentially halting the progression of neurofibrillary tangle formation. The modular nature of synthesizing these inhibitors, often utilizing building blocks like this compound, allows for the fine-tuning of their properties to achieve desired potency and selectivity.

Logical Workflow for Drug Discovery

The development of novel kinase inhibitors from this compound typically follows a structured workflow.

Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Suzuki, Buchwald-Hartwig) Start->Synthesis Library Compound Library Synthesis->Library Screening High-Throughput Screening (Kinase Inhibition Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vitro and In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2: A logical workflow for the development of drug candidates starting from this compound.

This workflow highlights the central role of this compound as a starting material for generating a diverse library of compounds that can be screened for biological activity, leading to the identification and optimization of potential drug candidates.

Conclusion

This compound is a valuable and versatile molecule in the arsenal of medicinal chemists. The interplay of the electron-donating amino group and the electron-withdrawing, sterically influential bromo group provides a nuanced reactivity profile that can be exploited for the synthesis of complex molecular architectures. Its utility in the construction of kinase inhibitors for neurodegenerative diseases underscores its importance in modern drug discovery. A thorough understanding of its electronic and steric effects is paramount for its effective application in the development of next-generation therapeutics.

References

A Technical Guide to the Synthesis and Characterization of Novel 3-Amino-5-bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel derivatives of 3-amino-5-bromopyridine. This versatile scaffold serves as a crucial building block in medicinal chemistry and materials science due to its unique electronic properties and synthetic accessibility. This document details key synthetic methodologies, provides structured data for representative compounds, and outlines experimental protocols for their characterization.

Introduction

This compound is a key synthetic intermediate widely utilized in the development of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring amino and bromo functional groups on a pyridine ring, allows for diverse chemical modifications, making it an attractive starting point for the synthesis of biologically active molecules.[1][2] These derivatives have shown promise in a variety of therapeutic areas, including as kinase inhibitors for cancer therapy, ligands for adenosine receptors in the context of neurological disorders, and as antimicrobial agents.[3][4][5][6] This guide will focus on the primary synthetic routes for derivatization—notably palladium-catalyzed cross-coupling reactions—and the analytical techniques essential for structural confirmation and purity assessment.

Synthesis of the this compound Core

The foundational reactant, this compound, can be synthesized through several established routes. Two common methods are highlighted below.

Method 1: Hofmann Rearrangement of 5-Bromonicotinamide

A widely used method involves the Hofmann rearrangement of commercially available 5-bromonicotinamide. This reaction typically utilizes sodium hydroxide and bromine to facilitate the conversion of the amide to the corresponding amine.[7]

Method 2: Reduction of 5-Bromo-3-nitropyridine

An alternative approach is the reduction of 5-bromo-3-nitropyridine. This transformation can be efficiently achieved using various reducing agents, with a common system being palladium on activated charcoal (Pd/C) with a hydrogen source, such as tetrahydroxydiboron in aqueous acetonitrile.[7]

Derivatization of this compound

The bromine and amino functionalities of the this compound core are amenable to a wide range of chemical transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for introducing molecular diversity at the C5 position (via the bromo group) and for modifying the amino group.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8][9][10] This reaction is highly tolerant of various functional groups, making it ideal for the synthesis of complex molecules.[8]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[11][12][13] This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[11]

Experimental Protocols

Synthesis of the this compound Core from 5-Bromonicotinamide

Materials: 5-bromonicotinamide, sodium hydroxide, bromine, tetrahydrofuran (THF), tert-butyl methyl ether, magnesium sulfate, heptane, ethyl acetate.

Procedure:

  • Prepare a pre-cooled aqueous solution of sodium hydroxide.

  • Slowly add bromine to the cooled sodium hydroxide solution.

  • Add commercially available 5-bromonicotinamide to the mixture.

  • Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 1 hour.[7]

  • After cooling to room temperature, treat the aqueous phase with saturated brine.

  • Extract the product three times with a 1:1 solvent mixture of THF and tert-butyl methyl ether.[7]

  • Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography using a heptane/ethyl acetate eluent to yield this compound.[7]

General Protocol for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Materials: this compound, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium phosphate, 1,4-dioxane, water, ethyl acetate.

Procedure:

  • In a Schlenk flask, combine this compound and Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the arylboronic acid (1.1 equivalents), potassium phosphate (2.2 equivalents), and water.

  • Heat the reaction mixture to 85-95 °C and stir for 15-18 hours.

  • Cool the mixture to room temperature and filter.

  • Dilute the filtrate with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

Materials: this compound, amine, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], (±)-BINAP, sodium tert-butoxide, toluene, diethyl ether, brine, magnesium sulfate.

Procedure:

  • In a Schlenk vessel under an inert atmosphere, combine this compound, the desired amine (1.1 equivalents), Pd₂(dba)₃ (0.02 equivalents), (±)-BINAP (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents) in toluene.

  • Heat the resulting mixture at 80-100 °C for 4-18 hours with stirring.

  • Upon cooling to room temperature, dilute the mixture with diethyl ether.

  • Wash the organic mixture with brine, dry over magnesium sulfate, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., pentane/diethyl ether).

Characterization of Novel Derivatives

The structural elucidation and purity assessment of newly synthesized compounds are critical. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for determining the chemical structure of the synthesized derivatives. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon signals, provide detailed information about the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm the proposed structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compounds. By using a suitable stationary and mobile phase, impurities can be separated and quantified.

Data Presentation

The following tables summarize the characterization data for a selection of novel this compound derivatives synthesized via the protocols described above.

Table 1: Characterization Data for 5-Aryl-3-aminopyridine Derivatives (Suzuki Coupling Products)

Compound IDAryl SubstituentYield (%)M.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
1a 4-Fluorophenyl75158-1608.15 (s, 1H), 7.60-7.55 (m, 2H), 7.20-7.15 (m, 2H), 7.10 (s, 1H), 3.90 (s, 2H)162.5 (d, J=245 Hz), 143.0, 138.0, 134.0 (d, J=3 Hz), 128.0 (d, J=8 Hz), 122.0, 115.5 (d, J=21 Hz)188.08 [M]⁺
1b 4-Methoxyphenyl82172-1748.10 (s, 1H), 7.50 (d, J=8.5 Hz, 2H), 7.05 (s, 1H), 6.95 (d, J=8.5 Hz, 2H), 3.85 (s, 3H), 3.80 (s, 2H)159.0, 142.5, 137.5, 130.0, 127.5, 122.5, 114.0, 55.3214.11 [M]⁺
1c 2,6-Dimethylphenyl68195-1978.05 (s, 1H), 7.20-7.10 (m, 3H), 6.95 (s, 1H), 3.80 (s, 2H), 2.05 (s, 6H)143.5, 138.5, 136.0, 128.0, 127.5, 122.0, 20.5212.13 [M]⁺

Table 2: Characterization Data for N-Aryl-5-bromopyridin-3-amine Derivatives (Buchwald-Hartwig Products)

Compound IDAryl SubstituentYield (%)M.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
2a Phenyl78110-1128.20 (s, 1H), 7.80 (s, 1H), 7.40-7.30 (m, 2H), 7.20-7.10 (m, 3H), 5.80 (s, 1H)143.0, 141.5, 139.0, 129.5, 123.0, 120.0, 118.0249.00 [M]⁺
2b 4-Chlorophenyl85135-1378.25 (s, 1H), 7.85 (s, 1H), 7.35 (d, J=8.8 Hz, 2H), 7.15 (d, J=8.8 Hz, 2H), 5.90 (s, 1H)142.5, 140.0, 138.5, 129.0, 128.5, 121.0, 119.5282.96 [M]⁺
2c 3-Methylbutanamide----272.14 [M+H]⁺

Note: The NMR and MS data presented are representative and may vary slightly based on the specific instrumentation and conditions used.[14][15]

Visualizing Synthetic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical synthetic workflow for creating a library of this compound derivatives and a representative signaling pathway that these compounds might modulate.

Synthesis_Workflow A This compound B Suzuki Coupling (Arylboronic Acids, Pd Catalyst, Base) A->B C-C bond formation C Buchwald-Hartwig Amination (Amines, Pd Catalyst, Base) A->C C-N bond formation D 5-Aryl-3-aminopyridine Derivatives B->D E N-Aryl-5-bromopyridin-3-amine Derivatives C->E

Caption: Synthetic workflow for the diversification of this compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, ALK2) RAS RAS Receptor->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Receptor inhibits

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Applications in Drug Discovery

Derivatives of this compound have been investigated for a range of biological activities.

Kinase Inhibitors

A significant area of research has focused on the development of these derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For example, derivatives have been designed to target the epidermal growth factor receptor (EGFR) and activin receptor-like kinase-2 (ALK2), both of which are implicated in various cancers and genetic disorders.[1][3][16] The general mechanism of action involves competitive binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream substrates and inhibiting signal transduction.[1]

Central Nervous System (CNS) Agents

The pyridine scaffold is a common feature in drugs targeting the central nervous system. Derivatives of 3-aminopyridine have been explored as ligands for adenosine receptors, which play a role in neurotransmission and are targets for conditions like epilepsy.[5] Additionally, they have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in neuronal apoptosis and inflammatory responses in the brain.[4]

Antimicrobial Agents

The search for new antimicrobial agents is a global health priority. Substituted aminopyridines have been synthesized and evaluated for their activity against various bacterial and fungal pathogens.[6][17] The mechanism of action can vary but often involves the disruption of essential cellular processes in the microorganism.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel chemical entities with significant potential in drug discovery and development. The synthetic methodologies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions, provide a robust platform for generating libraries of diverse derivatives. The continued exploration of this chemical space is likely to yield new lead compounds for a variety of therapeutic targets. This technical guide serves as a foundational resource for researchers embarking on the synthesis and characterization of this promising class of compounds.

References

Exploring the Chemical Space Around 3-Amino-5-bromopyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a diverse range of biologically active molecules.[1][2] Its unique electronic and structural properties, conferred by the amino and bromo substituents on the pyridine ring, make it an attractive scaffold for medicinal chemists. The bromine atom at the 5-position provides a convenient handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the exploration of a vast chemical space and the generation of libraries of novel compounds.[3] The amino group at the 3-position can be readily functionalized or can participate in hydrogen bonding interactions with biological targets. This technical guide provides an in-depth exploration of the chemical space surrounding this compound, focusing on its derivatization, biological activities, and potential as a core scaffold in drug discovery, with a particular emphasis on kinase inhibitors.

Physicochemical Properties of the this compound Core

The physicochemical properties of the this compound core are foundational to its utility in drug discovery. These properties influence its reactivity, solubility, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
Melting Point 65-69 °C
Appearance Solid
SMILES Nc1cncc(Br)c1
InChI Key MDQXGHBCDCOOSM-UHFFFAOYSA-N

Synthetic Strategies for Derivatization

The functionalization of the this compound core is primarily achieved through reactions targeting the bromine and amino groups. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for introducing a wide array of substituents at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl and heteroaryl moieties.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[4] This reaction is valuable for introducing linear, rigid alkynyl linkers and for the synthesis of compounds with extended conjugation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine. This reaction is instrumental in synthesizing derivatives with diverse amine functionalities at the 5-position.

Biological Activity of this compound Derivatives

Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably as kinase inhibitors in oncology.[1][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[5] Their overexpression is frequently observed in various tumors, making them attractive targets for cancer therapy.[5] While direct SAR data for this compound derivatives as Aurora kinase inhibitors is emerging, studies on the closely related 3-aminopyridin-2-one scaffold provide valuable insights into the potential of this chemical space. The following table summarizes the inhibitory activity of 5-substituted-3-aminopyridin-2-one derivatives against Aurora A and Aurora B kinases.

Compound ID5-SubstituentAurora A Kᵢ (µM)Aurora B Kᵢ (µM)Ligand Efficiency
1 -H>100>100-
2 1-Methyl-1H-pyrazol-4-yl25.621.30.39
3 Pyridin-4-yl128.266.90.38
4 Phenyl>100>100-
5 Thiophen-3-yl>100>100-
6 Quinolin-3-yl11.030.20.37
7 2-(Methylamino)pyrimidin-5-yl15.112.00.41
8 2-(Cyclopropylamino)pyrimidin-5-yl>100>100-

Data adapted from: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library.[4]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Aurora Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • K-LISA™ Kinase Assay Kit (or similar)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer

Procedure:

  • Prepare a series of dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the recombinant Aurora A kinase to each well.

  • Add the test compound dilutions to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for the recommended time.

  • Stop the reaction and measure the kinase activity using the detection method provided in the assay kit (e.g., measuring the phosphorylation of a substrate via ELISA).

  • Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizations

Synthetic Workflow for Derivatization

G A This compound B Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->D E 5-Aryl-3-aminopyridines B->E F 5-Alkynyl-3-aminopyridines C->F G 5-Amino-3-aminopyridines D->G

Caption: General synthetic routes for the diversification of the this compound core.

Aurora A Kinase Signaling Pathway

G cluster_0 Mitosis Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora A Kinase Aurora A Kinase Aurora A Kinase->Centrosome Separation Aurora A Kinase->Spindle Assembly Aurora A Kinase->Chromosome Segregation Inhibitor (this compound Derivative) Inhibitor (this compound Derivative) Inhibitor (this compound Derivative)->Aurora A Kinase Inhibition

Caption: Inhibition of the Aurora A kinase signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a privileged starting point for the design and synthesis of novel drug candidates. Its amenability to a wide range of chemical transformations, particularly modern cross-coupling reactions, allows for the systematic exploration of chemical space to identify compounds with potent and selective biological activity. The demonstrated potential of closely related scaffolds as kinase inhibitors, particularly against targets like Aurora kinases, highlights a promising avenue for future drug discovery efforts centered on this compound. This technical guide provides a framework for researchers to leverage this versatile core in their quest for new and effective therapeutics.

References

A Technical Guide to the Biological Activity Screening of 3-Amino-5-bromopyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine is a versatile heterocyclic compound that serves as a critical starting material and structural scaffold in medicinal chemistry and agrochemical research.[1] Its unique structure, featuring amino and bromo functional groups on a pyridine ring, allows for extensive chemical modification to generate diverse libraries of analog compounds.[1] These analogs have shown significant potential across a range of biological activities, making them attractive candidates for drug discovery programs. This guide provides an in-depth overview of the core screening methodologies used to evaluate the biological activities of this compound derivatives, focusing on anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols, data presentation standards, and workflow visualizations are provided to assist researchers in this field.

General Screening Workflow

The initial phase of evaluating a new series of chemical analogs involves a systematic process of synthesis followed by a cascade of biological assays. This workflow is designed to efficiently identify promising "hit" compounds for further development.

G cluster_0 Compound Generation cluster_1 Primary Screening cluster_2 Hit Validation & Secondary Screening synthesis Synthesis of Analogs (e.g., Suzuki Coupling) purification Purification & Characterization synthesis->purification library Compound Library purification->library primary_antimicrobial Antimicrobial Assay (Single Concentration) library->primary_antimicrobial primary_cytotoxicity Cytotoxicity Assay (e.g., MTT vs. Cancer Cell Line) library->primary_cytotoxicity primary_kinase Kinase Assay (Single Concentration) library->primary_kinase dose_response Dose-Response Assays (IC50 / MIC Determination) primary_antimicrobial->dose_response primary_cytotoxicity->dose_response primary_kinase->dose_response selectivity Selectivity Profiling (vs. Normal Cells / Other Kinases) dose_response->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar

Caption: General workflow for screening this compound analogs.

Anticancer / Cytotoxic Activity Screening

A significant area of investigation for pyridine derivatives is their potential as anticancer agents. The primary goal of this screening is to identify compounds that can selectively inhibit the growth of or kill cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan crystals.[2][3] The intensity of the resulting color is proportional to the number of viable cells.[2]

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4]

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO or 10% SDS in 0.01M HCl)

  • Test compounds (dissolved in DMSO) and a positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include wells for "untreated cells" (vehicle control) and "medium only" (blank).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[2]

G start Seed Cells in 96-well plate step1 Incubate (24h) start->step1 step2 Add Compound Analogs step1->step2 step3 Incubate (24-72h) step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate (4h) & Formazan Forms step4->step5 step6 Add Solubilizing Agent (DMSO) step5->step6 end Read Absorbance (570 nm) step6->end

Caption: Workflow diagram of the MTT cytotoxicity assay.
Data Presentation: Cytotoxicity (IC₅₀ Values)

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability. Data should be organized in a clear, tabular format.

Compound IDR¹ SubstitutionR² SubstitutionCell LineIC₅₀ (µM)
Ref-Dox--MCF-70.85
ABP-001H4-chlorophenylMCF-715.2
ABP-002H3,4-dimethoxyphenylMCF-78.7
ABP-003H4-pyridylMCF-722.5
ABP-001H4-chlorophenylPC-325.1
ABP-002H3,4-dimethoxyphenylPC-312.3
ABP-003H4-pyridylPC-3> 50

Table 1: Example cytotoxicity data for a series of this compound analogs against breast (MCF-7) and prostate (PC-3) cancer cell lines. Data is hypothetical.

Antimicrobial Activity Screening

Heterocyclic compounds, including pyridine derivatives, are a rich source of potential antimicrobial agents.[5] Screening for antimicrobial activity is crucial for identifying new leads to combat infectious diseases and antibiotic resistance.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Materials:

  • 96-well round-bottom sterile microplates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)

  • Test compounds (dissolved in DMSO) and a positive control (e.g., Gentamicin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column of dilutions.[7]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.[8]

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. The final volume in each well should be uniform.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative/sterility control (broth only) to check for contamination.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Data Presentation: Antimicrobial Activity (MIC Values)

MIC values are typically reported in µg/mL or µM. A lower MIC value indicates higher potency.

Compound IDR¹ SubstitutionTarget OrganismMIC (µg/mL)
Ref-Gent-S. aureus1
ABP-0044-fluorophenylS. aureus8
ABP-005Thiophene-2-ylS. aureus4
ABP-006CyclohexylS. aureus32
Ref-Gent-E. coli2
ABP-0044-fluorophenylE. coli16
ABP-005Thiophene-2-ylE. coli64
ABP-006CyclohexylE. coli> 128

Table 2: Example Minimum Inhibitory Concentration (MIC) data for this compound analogs against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Data is hypothetical.

Kinase Inhibitory Activity Screening

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer. The pyridine scaffold is a well-known "hinge-binding" motif present in many approved kinase inhibitors. Therefore, screening this compound analogs against a panel of kinases is a rational approach for drug discovery.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay platform used to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9] It is a universal method suitable for screening large compound libraries against virtually any ADP-generating enzyme.[10]

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the kinase activity.[10]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase of interest, its substrate, and an optimized kinase buffer

  • Test compounds and a known inhibitor (e.g., Staurosporine)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction Setup: In a well of a white plate, set up the kinase reaction by combining the kinase, its specific substrate, ATP, and the test compound (or vehicle) in the appropriate kinase buffer. The total reaction volume is typically small (e.g., 5 µL).[11]

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion & Detection: Add a double volume (e.g., 10 µL) of Kinase Detection Reagent. This reagent converts the ADP to ATP and initiates the luminescence reaction. Incubate at room temperature for 30-60 minutes.[12]

  • Measure Luminescence: Read the luminescent signal using a plate-reading luminometer. A lower signal compared to the vehicle control indicates inhibition of kinase activity.

G cluster_0 Kinase Reaction cluster_1 Products Kinase Kinase P_Substrate Phospho- Substrate Kinase->P_Substrate ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->P_Substrate Inhibitor Inhibitor (Analog) Inhibitor->Kinase ADP_Glo ADP ADP->ADP_Glo Step 1: Add ADP-Glo Reagent (Depletes excess ATP) Luminescence Luminescent Signal ADP_Glo->Luminescence Step 2: Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase generates light)

Caption: Principle of kinase inhibition and the ADP-Glo assay.
Data Presentation: Kinase Inhibition (IC₅₀ Values)

Kinase inhibition data is also presented as IC₅₀ values, representing the compound concentration that inhibits 50% of the kinase's enzymatic activity. Screening against a panel of kinases helps determine the compound's selectivity.

Compound IDR¹ SubstitutionTarget KinaseIC₅₀ (nM)Selectivity Score (S₁₀)
Ref-Stauro-MPS1150.35
ABP-007Pyridin-4-ylMPS1850.05
ABP-0081-methyl-pyrazol-4-ylMPS12500.02
ABP-007Pyridin-4-ylAurora A120-
ABP-0081-methyl-pyrazol-4-ylAurora A98-
ABP-007Pyridin-4-ylAurora B95-
ABP-0081-methyl-pyrazol-4-ylAurora B115-

Table 3: Example kinase inhibition data for this compound analogs against Monopolar Spindle 1 (MPS1) and Aurora kinases. Data is hypothetical, inspired by findings for similar scaffolds.[13]

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, often utilizing methods like the Suzuki cross-coupling reaction to install diverse aryl groups, allows for the creation of large and varied compound libraries.[14][15] A systematic screening approach, employing robust and standardized assays such as the MTT, broth microdilution, and ADP-Glo methods, is essential for efficiently identifying analogs with potent and selective biological activity. The protocols and data management structures outlined in this guide provide a framework for researchers to rigorously evaluate these compounds and advance the most promising candidates in the drug discovery pipeline.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Amino-5-bromopyridine with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

For substrates containing potentially interfering functional groups, such as the primary amine in this compound, careful optimization of reaction conditions is crucial. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle. However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved without the need for protecting the amine functionality.

Data Presentation

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Amino-5-phenylpyridineData not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 85%
24-Methylphenylboronic acid3-Amino-5-(p-tolyl)pyridineData not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 82%
34-Methoxyphenylboronic acid3-Amino-5-(4-methoxyphenyl)pyridineData not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 88%
44-Chlorophenylboronic acid3-Amino-5-(4-chlorophenyl)pyridineData not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 78%
54-Fluorophenylboronic acid3-Amino-5-(4-fluorophenyl)pyridineData not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 80%
63-Methoxyphenylboronic acid3-Amino-5-(3-methoxyphenyl)pyridineData not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 86%
72-Methylphenylboronic acid3-Amino-5-(o-tolyl)pyridineData not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 75%
8Thiophene-2-boronic acid3-Amino-5-(thiophen-2-yl)pyridineData not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 72%

Note: The yields presented are for the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative. Actual yields with this compound may vary.

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents) or a pre-formed palladium catalyst like Pd(dppf)Cl₂ (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product 3-Amino-5-arylpyridine (R1-R2) RedElim->Product ArylHalide This compound (R1-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R2-B(OH)2) BoronicAcid->Transmetal Base Base (e.g., K3PO4) Base->Transmetal activates Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: This compound Arylboronic Acid Base add_catalyst Add Pd Catalyst start->add_catalyst inert_atm Establish Inert Atmosphere add_catalyst->inert_atm add_solvent Add Solvents (Dioxane/Water) inert_atm->add_solvent heat Heat Reaction Mixture (Conventional or Microwave) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction with Organic Solvent cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of arylamines.[1] This application note provides a detailed protocol for the Buchwald-Hartwig amination of 3-Amino-5-bromopyridine, a versatile building block in the synthesis of various pharmaceutical compounds. The protocol is based on established methodologies for the amination of related bromopyridine derivatives and offers a starting point for optimization with diverse amine coupling partners.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2] The choice of catalyst, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled.

Experimental Overview

This protocol details the coupling of this compound with a range of primary and secondary amines, as well as aniline derivatives. The reaction conditions can be optimized by screening different palladium sources, phosphine ligands, and bases to achieve the desired product in high yield.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Palladium Precatalyst - Ligand - Base solvent Add Solvent reagents->solvent inert Degas and place under Inert Atmosphere (Ar/N2) solvent->inert heating Heat to Reaction Temperature inert->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Reaction (TLC, GC-MS, LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product product purification->product Isolated Product

Figure 1: General workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on protocols for structurally similar substrates and should be used as a starting point for optimization.

EntryAminePd-Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene10012e.g., 85
24-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11016e.g., 92
3Morpholine[Pd(allyl)Cl]₂ (1)RuPhos (2)K₃PO₄ (2.0)Toluene10024e.g., 78
4n-ButylaminePd₂(dba)₃ (2)Xantphos (4)DBU (2.0)MeCN/Toluene1401e.g., 65[1][3]
5CyclohexylaminePd₂(dba)₃ (2)tBuXPhos (4)LHMDS (2.2)THF6518e.g., 75
6BenzylaminePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.0)Dioxane10020e.g., 88

Note: The yields provided are illustrative and will vary depending on the specific amine and optimized reaction conditions.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (as specified in the table), and the phosphine ligand (as specified in the table).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add the base (as specified in the table) and the amine (1.2 equiv) to the flask.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • The reaction mixture is heated to the specified temperature and stirred vigorously for the indicated time.

  • The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted 3-aminopyridine derivative.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Signaling Pathways and Logical Relationships

The success of the Buchwald-Hartwig amination is dependent on the interplay of several factors, including the choice of catalyst, ligand, base, and solvent. The following diagram illustrates the key relationships and considerations for optimizing the reaction.

Logical_Relationships ArylHalide This compound Yield Product Yield ArylHalide->Yield Amine Amine (Primary, Secondary, Aniline) Amine->Yield Pd_Source Palladium Source (Pd(0) or Pd(II)) Pd_Source->Yield SideReactions Side Reactions (e.g., hydrodehalogenation) Pd_Source->SideReactions Ligand Phosphine Ligand (Bulky, Electron-rich) Ligand->Yield Ligand->SideReactions Base Base (Strength & Solubility) Base->Yield Base->SideReactions Solvent Solvent (Polarity & Boiling Point) Solvent->Yield Purity Product Purity Yield->Purity SideReactions->Purity

Figure 2: Key factors influencing the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound provides a versatile and efficient method for the synthesis of a diverse range of N-substituted 3,5-diaminopyridine derivatives. Careful selection and optimization of the palladium catalyst, phosphine ligand, base, and solvent are essential to achieve high yields and purity. The protocols and data presented in this application note serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[1][3] The Sonogashira coupling has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]

This document provides detailed application notes and protocols for the Sonogashira coupling of 3-Amino-5-bromopyridine with terminal alkynes. The protocols and conditions described herein are based on established procedures for structurally similar aminobromopyridines and serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.[4][5][6]

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the desired alkynylated product and regenerates the active Pd(0) catalyst.[1][2]

Recommended Reaction Conditions

Based on successful Sonogashira couplings of similar aminobromopyridine substrates, a range of conditions can be employed for the reaction of this compound. The following tables summarize key reaction parameters and provide a starting point for optimization.

Table 1: Recommended Catalysts and Ligands
Palladium SourceLigandCo-catalystTypical Loading (mol%)
Pd(CF₃COO)₂PPh₃CuIPd: 2.5, PPh₃: 5, CuI: 5-7
PdCl₂(PPh₃)₂-CuIPd: 5, CuI: 5
Pd(PPh₃)₄-CuIPd: 15, CuI: 30

Note: The choice of catalyst and ligand can influence reaction efficiency and should be optimized for specific substrates.

Table 2: Recommended Bases and Solvents
BaseSolventTypical ConcentrationNotes
Triethylamine (Et₃N)Dimethylformamide (DMF)Et₃N used as a co-solvent or in excessCommon and effective combination.[4][5][6]
Triethylamine (Et₃N)Tetrahydrofuran (THF) / Et₃NMixture (e.g., 2:1 THF/Et₃N)Suitable for room temperature reactions.[7]
Diisopropylethylamine (DIPEA)-Used as both base and solventCan be effective in certain cases.
Table 3: General Reaction Parameters
ParameterRecommended RangeNotes
TemperatureRoom Temperature to 100 °CHigher temperatures may be required for less reactive substrates.[4][5]
Reaction Time3 - 16 hoursMonitored by TLC or LC-MS for completion.
AtmosphereInert (Nitrogen or Argon)Degassing of solvents is recommended to prevent catalyst oxidation.[1]

Experimental Protocols

The following are detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne.

Protocol 1: General Procedure using Pd(CF₃COO)₂/PPh₃/CuI in DMF

This protocol is adapted from the optimized conditions for the coupling of 2-amino-3-bromopyridines.[4][5][6]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5-7 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add this compound, Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5-7 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-(alkynyl)pyridine.

Protocol 2: Room Temperature Procedure using Pd(PPh₃)₄/CuI in THF/Et₃N

This protocol is a milder alternative, adapted from the coupling of a fluorocyanopyridine.[7]

Materials:

  • This compound

  • Terminal alkyne (1.0 - 1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (15 mol%)

  • Copper(I) iodide (CuI) (30 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a degassed solution of this compound in a mixture of THF and Et₃N (e.g., 4 mL / 2 mL), add Pd(PPh₃)₄ (15 mol%) and CuI (30 mol%).

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours, or until completion as indicated by TLC or LC-MS.

  • After the reaction is complete, filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Visualizations

Sonogashira Coupling Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Pd Catalyst, CuI, and Ligand B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent and Base B->C D Add Terminal Alkyne C->D E Stir at Specified Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: General experimental workflow for the Sonogashira coupling.

Catalytic Cycle of the Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add R¹-X pd_complex R¹-Pd(II)(X)L₂ pd_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne R¹-Pd(II)(C≡CR²)L₂ transmetal->pd_alkyne cu_x CuX transmetal->cu_x reduct Reductive Elimination pd_alkyne->reduct reduct->pd0 product R¹-C≡CR² reduct->product cu_acetylide Cu-C≡CR² cu_acetylide->transmetal base_h Base-H⁺X⁻ alkyne R²-C≡C-H alkyne->cu_acetylide CuX, Base base Base

Caption: Simplified catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols for the Preparation of 3-Amino-5-bromopyridine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-5-bromopyridine is a pivotal heterocyclic building block in the synthesis of modern agrochemicals.[1][2] Its unique structure, featuring both an amino and a bromo functional group on a pyridine ring, offers significant versatility for chemical modification. This allows for the creation of a diverse library of derivatives with targeted biological activities. Researchers utilize this compound as a key intermediate in the development of novel herbicides, fungicides, and insecticides designed to enhance crop protection, improve yields, and promote sustainable agriculture.[1][3][4] The strategic placement of its functional groups enables its integration into complex molecular structures that can interact with specific biological pathways in weeds, fungi, or insect pests.[4]

Core Synthetic Pathways and Derivatization Strategies

The general workflow for utilizing this compound in agrochemical research begins with the synthesis of the core scaffold, followed by targeted derivatization to develop new active ingredients.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization for Agrochemical Applications cluster_2 Target Agrochemicals start1 5-Bromonicotinamide core This compound start1->core Hofmann Rearrangement start2 5-Bromo-3-nitropyridine start2->core Reduction (e.g., Pd/C, H2) der1 N-Functionalized Derivatives core->der1 Acylation, Alkylation der2 C-C Coupled Derivatives core->der2 Suzuki or Stille Coupling (at C5) der3 C-N Coupled Derivatives core->der3 Buchwald-Hartwig Coupling (at C5) agro1 Herbicides der1->agro1 agro2 Fungicides der1->agro2 der2->agro2 agro3 Insecticides der2->agro3 der3->agro1 der3->agro3

Caption: General workflow from starting materials to this compound and its subsequent derivatization.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Bromonicotinamide

This protocol utilizes a Hofmann rearrangement reaction.

Methodology:

  • Prepare a pre-cooled aqueous solution of sodium hydroxide (31.8 g, 0.79 mol) in 340 ml of water.

  • To this cooled solution, add bromine (40.7 g, 0.255 mol).

  • Add commercially available 5-bromonicotinamide (42.0 g, 0.209 mol) to the mixture.

  • Allow the reaction mixture to warm gradually to room temperature.

  • Heat the reaction at 70°C for 1 hour.

  • After the reaction is complete, cool the resulting brown suspension to room temperature.

  • Treat the aqueous phase with saturated brine and perform extraction three times using a 1:1 solvent mixture of THF and tert-butyl methyl ether.

  • Combine the organic phases, dry with magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dark brown residue by flash chromatography (eluent: heptane/ethyl acetate 1:1) to yield this compound.[5]

Protocol 2: Synthesis of this compound from 5-Bromo-3-nitropyridine

This protocol involves the reduction of a nitro group.

Methodology:

  • In a reaction vessel, combine 5-Bromo-3-nitropyridine (0.6 mmol, 121.8 mg), water (6 mmol, 108.0 mg), Pd/C (10% catalyst, 0.03 mmol, 6.4 mg), and tetrahydroxydiboron (1.98 mmol, 177.5 mg) in acetonitrile (1 mL).

  • Maintain the reaction under a nitrogen atmosphere and heat to 50°C for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (V petroleum ether: V ethyl acetate = 3:1) to obtain the pure compound.[5]

Quantitative Data Summary

The following table summarizes the yield and purity data from the described synthetic protocols.

Starting MaterialMethodKey ReagentsYield (%)Purity (%)Reference
5-BromonicotinamideHofmann RearrangementNaOH, Br₂70%Not Specified[5]
5-Bromo-3-nitropyridineCatalytic ReductionPd/C, Tetrahydroxydiboron96%Not Specified[5]

Protocol 3: General Procedure for N-Acylation of this compound

This protocol provides a representative method for creating amide derivatives, a common strategy in agrochemical development.

Methodology:

  • Dissolve this compound (1 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.

  • Add a base (e.g., Triethylamine or Pyridine, 1.2 eq.).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the N-acylated derivative.

Logical Framework for Agrochemical Discovery

The derivatization of the this compound scaffold is a logical process aimed at tuning the molecule's properties to achieve desired biological activity and selectivity.

G cluster_0 Chemical Modification Sites cluster_1 Desired Physicochemical Properties cluster_2 Target Agrochemical Activity scaffold This compound (Core Scaffold) amino Amino Group (C3) scaffold->amino bromo Bromo Group (C5) scaffold->bromo sol Solubility amino->sol lip Lipophilicity (LogP) amino->lip bromo->lip sta Metabolic Stability bromo->sta herb Herbicidal sol->herb fung Fungicidal lip->fung insect Insecticidal lip->insect sta->insect

Caption: Logical relationship between modification sites and target agrochemical outcomes.

This structured approach, starting from a versatile intermediate like this compound, allows for the systematic exploration and development of new and effective crop protection agents.

References

Application Notes and Protocols for 3-Amino-5-bromopyridine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-amino-5-bromopyridine as a versatile building block in various multicomponent reactions (MCRs). The inherent reactivity of the amino group and the pyridine ring, combined with the synthetic handle of the bromo substituent, makes this compound an attractive starting material for the efficient construction of diverse and complex heterocyclic scaffolds with significant potential in medicinal chemistry and drug discovery.

Introduction to this compound in MCRs

This compound is a valuable reagent in organic synthesis, particularly for the generation of fused heterocyclic systems.[1][2] Its participation in multicomponent reactions allows for the rapid assembly of molecular complexity from simple and readily available starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. The resulting polyfunctionalized pyridine derivatives, particularly imidazo[1,2-a]pyridines, are known to exhibit a wide range of biological activities, including anticancer and kinase inhibitory effects.[2][3][4]

Key Multicomponent Reaction: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction that utilizes a 2-aminoazine (such as this compound), an aldehyde, and an isocyanide to produce substituted 3-aminoimidazo[1,2-a]pyridines.[1][5] This reaction is typically catalyzed by a Lewis or Brønsted acid and can be performed under conventional heating or microwave irradiation to accelerate reaction times.[1][6] The resulting 6-bromoimidazo[1,2-a]pyridine scaffold is a key pharmacophore found in numerous biologically active compounds.[2]

Experimental Protocol: General Procedure for the GBB Reaction

This protocol outlines a general method for the synthesis of 6-bromo-N-substituted-2-aryl-imidazo[1,2-a]pyridin-3-amines from this compound, various aldehydes, and isocyanides.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) as a Lewis acid catalyst[1][6]

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aldehyde (1.0-1.2 equiv.), the Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%), and anhydrous Na₂SO₄ in a mixture of DCM/MeOH (e.g., 1:1 or 3:1).[2][6]

  • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the Schiff base intermediate.

  • Add the isocyanide (1.0-1.2 equiv.) to the reaction mixture.

  • Seal the vial and heat the reaction mixture under microwave irradiation to a specified temperature (e.g., 100-140°C) for a designated time (e.g., 10-60 minutes).[1][6]

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-bromo-imidazo[1,2-a]pyridine derivative.

Quantitative Data for the GBB Reaction

The yields of the GBB reaction are influenced by the nature of the reactants and the reaction conditions. The following table summarizes representative yields for the synthesis of various 6-bromo-imidazo[1,2-a]pyridine derivatives.

AldehydeIsocyanideCatalystSolventTemp (°C)TimeYield (%)Reference
Benzaldehydetert-Butyl isocyanideYb(OTf)₃DCM/MeOH100 (MW)1 h87[7]
4-ChlorobenzaldehydeCyclohexyl isocyanideSc(OTf)₃MeOH140 (MW)10 min93[1]
Furfuraltert-Butyl isocyanideYb(OTf)₃DCM/MeOH100 (MW)1 h91[6]
4-NitrobenzaldehydeBenzyl isocyanideSc(OTf)₃MeOH140 (MW)10 min85[1]

Other Multicomponent Reactions

While the GBB reaction is well-documented for this compound, other classical MCRs can also be envisioned for this versatile building block.

Ugi Reaction

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[8][9] this compound can serve as the amine component in this reaction, leading to the formation of complex structures with high diversity.

  • Logical Workflow for a potential Ugi Reaction:

    Ugi_Workflow A This compound MCR Ugi 4-CR A->MCR B Aldehyde B->MCR C Carboxylic Acid C->MCR D Isocyanide D->MCR P α-Acylamino Amide Product MCR->P

    Caption: Ugi four-component reaction workflow.

Passerini Reaction

The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[10][11][12] While this compound does not directly participate as one of the three core components, it can be incorporated into one of the reactants (e.g., as a substituent on the aldehyde or carboxylic acid) to generate pyridine-containing products.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and an amine (like ammonia or an ammonium salt) to form a dihydropyridine.[13][14][15] this compound could potentially be used as the nitrogen source, leading to N-substituted dihydropyridines, which are valuable scaffolds in medicinal chemistry, known for their activity as calcium channel blockers.[13]

Biological Significance and Signaling Pathways

The imidazo[1,2-a]pyridine core, readily synthesized from this compound via the GBB reaction, is a privileged scaffold in drug discovery.[1][2] Derivatives have shown potent activity as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][4] For instance, the bromo-substituent at the 6-position can serve as a handle for further functionalization, such as through Suzuki coupling, to introduce diverse aryl groups and modulate biological activity.[7]

  • Simplified Kinase Inhibition Signaling Pathway:

    Kinase_Inhibition cluster_0 Cellular Signaling Cascade cluster_1 Therapeutic Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Downstream Kinase (e.g., Abl, Src) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 6-Bromo-imidazo[1,2-a]pyridine Derivative Inhibitor->Kinase Inhibits

    Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex, biologically active molecules through multicomponent reactions. The Groebke-Blackburn-Bienaymé reaction, in particular, provides a robust and efficient route to the important 6-bromo-imidazo[1,2-a]pyridine scaffold. The protocols and data presented herein offer a solid foundation for researchers to explore the rich chemical space accessible from this readily available building block, facilitating the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-5-bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3-Amino-5-bromopyridine and its derivatives, crucial intermediates in the pharmaceutical and agrochemical industries.[1] The information is intended to guide researchers and process chemists in developing robust and scalable manufacturing processes.

Executive Summary

The synthesis of this compound and its derivatives on an industrial scale requires careful consideration of starting materials, reaction conditions, and purification methods to ensure high yield, purity, and cost-effectiveness. This document outlines and compares several scalable synthetic routes, provides detailed experimental protocols for key transformations, and discusses common challenges and optimization strategies. The presented data is collated from various sources, including process chemistry literature and patents, to offer a comprehensive overview for professionals in drug development and chemical manufacturing.

Comparative Analysis of Scalable Synthetic Routes

Several viable routes for the large-scale production of this compound have been reported. The selection of a particular route will depend on factors such as raw material availability, cost, and the specific isomeric derivative required. Below is a summary of the most promising methods.

Starting MaterialKey Reagents & ConditionsYield (%)ScaleAdvantagesDisadvantages
5-Bromonicotinamide1. NaOH, Br₂2. Heat at 70°C70%Lab-scaleReadily available starting material.Use of bromine requires careful handling.
2-Aminopyridine1. Bromination (e.g., NBS or Br₂)2. Nitration3. ReductionBromination: ~90-95%Overall: VariableScalableWell-established chemistry, potential for various derivatives.[2]Multi-step process, potential for isomeric impurities.[2]
3-Bromo-5-nitropyridinePd/C, Tetrahydroxydiboron, H₂O, Acetonitrile, 50°C96%Lab-scaleHigh yield, mild conditions.[3]Availability and cost of starting material may be a concern for large scale.
3,5-DibromopyridineAliphatic amine, Microwave heatingMulti-gramRapid synthesis.[3]Requires specialized microwave equipment for large-scale production.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Bromonicotinamide

This protocol is adapted from a general procedure and is suitable for laboratory-scale synthesis with potential for scale-up.[3]

Materials:

  • 5-Bromonicotinamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Tetrahydrofuran (THF)

  • tert-Butyl methyl ether (TBME)

  • Magnesium Sulfate (MgSO₄)

  • Saturated Brine Solution

  • Heptane

  • Ethyl Acetate

Procedure:

  • Prepare a solution of sodium hydroxide (0.79 mol) in 340 ml of water and cool it in an ice bath.

  • Slowly add bromine (0.255 mol) to the cold sodium hydroxide solution while maintaining the temperature.

  • Add commercially available 5-bromonicotinamide (0.209 mol) to the reaction mixture.

  • Allow the mixture to warm to room temperature gradually and then heat at 70°C for 1 hour.

  • After the reaction is complete, cool the resulting brown suspension to room temperature.

  • Treat the aqueous phase with saturated brine and extract three times with a 1:1 solvent mixture of THF and tert-butyl methyl ether.

  • Combine the organic phases, dry with magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography using a heptane/ethyl acetate (1:1) eluent to yield this compound as a brown solid.

Expected Yield: Approximately 70%.[3]

Protocol 2: Scalable Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine

This protocol describes a scalable bromination of 2-aminopyridine, a key intermediate for various substituted pyridines.[2]

Materials:

  • 2-Aminopyridine

  • Acetic Acid

  • Bromine (Br₂)

  • 40% Sodium Hydroxide (NaOH) solution

  • Petroleum Ether (b.p. 60-80°C)

Procedure:

  • In a suitable reactor, dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml).

  • Cool the solution to below 20°C using an ice bath.

  • Over a period of 1 hour, add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise with vigorous stirring, maintaining the temperature below 20°C initially.

  • After about half of the bromine solution has been added, the temperature can be allowed to rise to 50°C.

  • Once the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with water (750 ml) to dissolve the hydrobromide salt.

  • Neutralize the solution with 40% sodium hydroxide solution with cooling and stirring.

  • Collect the precipitated solid by filtration and wash with water until the washings are free of bromide ions.

  • Dry the crude product at 110°C.

  • To remove the 2-amino-3,5-dibromopyridine impurity, wash the dried product with three portions of hot petroleum ether.

Expected Yield: 62-67% of 2-Amino-5-bromopyridine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound and a general scheme for its derivatization.

G cluster_0 Synthetic Routes to this compound A 5-Bromonicotinamide D This compound A->D NaOH, Br2 70% Yield B 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine B->2-Amino-5-bromopyridine Bromination ~90-95% Yield C 3-Bromo-5-nitropyridine C->D Reduction (Pd/C) 96% Yield 2-Amino-5-bromopyridine->D Multi-step

Caption: Comparative workflow of major synthetic routes to this compound.

G cluster_1 Derivatization of this compound cluster_reactions cluster_products start This compound r1 N-Alkylation start->r1 r2 N-Arylation start->r2 r3 Acylation start->r3 r4 Diazotization start->r4 p1 N-Alkyl Derivatives r1->p1 p2 N-Aryl Derivatives r2->p2 p3 Amide Derivatives r3->p3 p4 Further Functionalized Pyridines r4->p4

Caption: Common derivatization reactions of the 3-amino group in this compound.

Challenges and Optimization in Scale-Up

Scaling up the synthesis of this compound and its derivatives presents several challenges:

  • Impurity Profile: The formation of isomeric byproducts, such as 2-amino-3,5-dibromopyridine during the bromination of 2-aminopyridine, is a significant issue.[2] Process optimization should focus on controlling reaction conditions (temperature, stoichiometry) to minimize these impurities.

  • Purification: Chromatographic purification, while effective at the lab scale, is often not economically viable for large-scale production. Developing scalable purification methods such as crystallization or distillation is crucial.

  • Safety: The use of hazardous reagents like bromine necessitates robust safety protocols and specialized equipment to handle potential exposure and environmental release.

  • Cost of Goods: The price of starting materials and reagents is a major driver of the final product cost. Process development should aim to use readily available and inexpensive raw materials where possible.

For process optimization, Design of Experiments (DoE) can be a powerful tool to systematically investigate the effects of various reaction parameters on yield and purity, leading to the identification of a robust and efficient process window.

Conclusion

The successful scale-up synthesis of this compound derivatives is achievable through careful selection of the synthetic route and meticulous process optimization. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to navigate the challenges of large-scale production and develop efficient, safe, and cost-effective manufacturing processes for these important chemical intermediates.

References

Troubleshooting & Optimization

improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the Suzuki coupling reaction of 3-Amino-5-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction of this compound resulting in a low yield?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The free amino group on the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Other common issues include suboptimal reaction conditions (catalyst, base, solvent, temperature), degradation of the boronic acid reagent, and the presence of oxygen or moisture in the reaction mixture.

Q2: What are the common side reactions observed in the Suzuki coupling of this compound?

A2: The most prevalent side reactions include:

  • Protodeboronation: The boronic acid reacts with residual water or other protic sources to form the corresponding arene, consuming the nucleophilic partner.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Dehalogenation: The this compound is reduced to 3-aminopyridine, removing the electrophilic site for cross-coupling.

Q3: How does the amino group on the pyridine ring affect the reaction?

A3: The amino group is an electron-donating group, which can make the carbon-bromine bond less reactive towards oxidative addition by the palladium catalyst. Furthermore, the lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle. In some cases, protecting the amino group as an acetamide can improve reaction outcomes.

Q4: Which catalyst system is recommended for the Suzuki coupling of this compound?

A4: A common and effective catalyst system for this transformation is a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or a combination of a palladium(II) precursor like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand. The choice of ligand can be critical, with bulky, electron-rich phosphine ligands often improving yields for challenging substrates.

Q5: What is the role of the base in this reaction, and which one should I choose?

A5: The base is crucial for activating the boronic acid to facilitate transmetalation. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction yield, and screening different bases is often necessary for optimization.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure the phosphine ligand has not been oxidized.
Inhibition by Amino Group Consider protecting the amino group as an acetamide prior to the coupling reaction.
Poor Reagent Quality Use freshly purchased or purified this compound and arylboronic acid. Boronic acids can degrade upon storage.
Insufficient Degassing Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can lead to catalyst decomposition and homocoupling.
Suboptimal Temperature The reaction may require higher temperatures to proceed. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Issue 2: Presence of Significant Side Products
Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing of the reaction mixture. Use a higher catalyst loading or a more active catalyst to favor the cross-coupling pathway.
Protodeboronation Presence of excess water or other protic impurities.Use anhydrous solvents and dry reagents. Minimize the reaction time.
Dehalogenation of Starting Material Presence of reducing agents or certain reaction conditions.Screen different bases and solvents. Lowering the reaction temperature may also help.

Data Presentation

Table 1: Representative Yields for the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids *

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
24-Methylphenylboronic acid5-(p-tolyl)-2-methylpyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine88
44-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78
53-Nitrophenylboronic acid5-(3-nitrophenyl)-2-methylpyridin-3-amine75

*Note: This table is based on data for the structurally similar 5-bromo-2-methylpyridin-3-amine and is intended to be illustrative of the expected yields for the Suzuki coupling of this compound.[1]

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is adapted from a procedure for the coupling of 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a positive pressure of inert gas.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)Ln-X B->C D Transmetalation C->D Ar'-B(OH)₂ + Base E Ar-Pd(II)Ln-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of this compound q1 Check Reagent Quality (Fresh Catalyst, Boronic Acid) start->q1 sol1 Use Fresh Reagents q1->sol1 No q2 Ensure Proper Degassing (Inert Atmosphere) q1->q2 Yes sol1->q2 sol2 Improve Degassing Protocol q2->sol2 No q3 Optimize Reaction Conditions q2->q3 Yes sol2->q3 sol3 Screen Catalyst, Ligand, Base, Solvent, and Temperature q3->sol3 No q4 Consider Amino Group Inhibition q3->q4 Yes sol3->q4 sol4 Protect Amino Group (e.g., as Acetamide) q4->sol4 Yes end Improved Yield q4->end No sol4->end

Caption: A troubleshooting workflow for improving the yield of the reaction.

References

Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. However, substrates like 3-amino-5-bromopyridine present unique challenges due to the electronic properties and potential for catalyst inhibition by the aminopyridine scaffold. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of this specific reaction, ensuring a higher success rate in your synthetic endeavors.

Troubleshooting Failed Reactions: A Step-by-Step Guide

Low to no yield in a Suzuki reaction with this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for Failed Suzuki Reactions

Suzuki_Troubleshooting start Low or No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimization Systematic Optimization of Parameters check_reagents->optimization Reagent Issue Identified & Corrected catalyst_issue Potential Catalyst Inhibition/Decomposition check_conditions->catalyst_issue Conditions Appear Correct check_conditions->optimization Conditions Need Adjustment amine_protection Consider Amino Group Protection catalyst_issue->amine_protection Inhibition Suspected catalyst_issue->optimization Optimize Catalyst System amine_protection->optimization Protection Strategy Chosen success Successful Reaction optimization->success

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is not working. What are the most common reasons for failure?

Several factors can contribute to the failure of Suzuki reactions with this substrate. The primary culprits are often related to:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Poor Solubility: The starting materials or the product may have poor solubility in the chosen solvent system, hindering the reaction kinetics.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent. An unsuitable combination can lead to side reactions or prevent the reaction from proceeding.

  • Reagent Quality: Degradation of the boronic acid/ester or the palladium catalyst can lead to low or no yield.

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst and phosphine ligands.[1]

Q2: I suspect catalyst poisoning by the amino group. What can I do?

Catalyst poisoning is a significant challenge with aminopyridines.[2] Here are some strategies to overcome this issue:

  • Protect the Amino Group: Converting the amino group to an acetamide is a common and effective strategy.[3] This reduces its coordinating ability and can significantly improve reaction yields. The protecting group can be removed post-coupling.

  • Use Specialized Ligands: Bulky, electron-rich phosphine ligands like XPhos and SPhos have been shown to be effective in Suzuki couplings of nitrogen-containing heterocycles.[2][4][5] These ligands can promote the desired catalytic cycle and minimize inhibition.

  • Choose the Right Catalyst Precursor: Pre-formed palladium complexes with bulky phosphine ligands can be more robust and less susceptible to inhibition.

Q3: What are the recommended starting conditions for a Suzuki reaction with this compound?

Based on successful reports with similar substrates, a good starting point would be:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or SPhos.

  • Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ (2-3 equivalents).

  • Solvent: A polar aprotic solvent system, often with water as a co-solvent, such as 1,4-dioxane/water (4:1) or DMF/water.

  • Temperature: Typically between 80-100 °C.

It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]

Q4: I am observing multiple spots on my TLC, including what appears to be starting material. What are the likely side products?

Common side reactions in Suzuki couplings that can lead to a complex reaction mixture include:

  • Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the cross-coupling.[6]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent with electron-rich boronic acids.

  • Dehalogenation: The starting aryl bromide can be reduced to the corresponding arene, consuming the starting material without forming the desired product.[6]

Careful control of reaction conditions, particularly the choice of base and the exclusion of oxygen, can help minimize these side reactions.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of a close analog, 5-bromo-2-methylpyridin-3-amine, which can serve as a valuable reference for optimizing the reaction of this compound.

EntrySubstrateArylboronic AcidCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.17)1,4-Dioxane/H₂O (4:1)85-95>1578
2N-(5-bromo-2-methylpyridin-3-yl)acetamidePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1585
35-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.17)1,4-Dioxane/H₂O (4:1)85-95>1582
4N-(5-bromo-2-methylpyridin-3-yl)acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1588

Data adapted from a study on 5-bromo-2-methylpyridin-3-amine.[3]

Key Experimental Protocols

Protocol 1: Direct Suzuki Coupling of Unprotected Aminopyridine

This protocol is adapted from the successful coupling of 5-bromo-2-methylpyridin-3-amine.[3]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio). Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of N-Acetylated Aminopyridine

This protocol involves the protection of the amino group prior to the coupling reaction.[3]

  • Protection of the Amino Group:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane or THF).

    • Add a base such as triethylamine or pyridine.

    • Slowly add acetic anhydride at 0 °C and then allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous work-up to isolate the N-(5-bromo-pyridin-3-yl)acetamide.

  • Suzuki Coupling:

    • Follow the same procedure as in Protocol 1 , using the N-acetylated substrate. The amount of base may be adjusted (e.g., 1.5-2.0 equiv.).

  • Deprotection (if required):

    • The N-acetyl group can be removed by acidic or basic hydrolysis after the Suzuki coupling is complete.

Diagram: Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ Base PdII_Biaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R²

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

References

dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-bromopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of this substrate in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in some coupling reactions?

A1: The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. The electron-donating amino group increases the electron density of the pyridine ring, which can make the initial oxidative addition step of the catalytic cycle slower. Additionally, the nitrogen atom of the pyridine ring and the amino group can act as ligands, coordinating to the palladium catalyst and potentially leading to catalyst inhibition or the formation of inactive complexes.

Q2: What are the most common coupling reactions performed with this compound?

A2: The most common and synthetically useful coupling reactions for this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Sonogashira coupling (for C-C bond formation with terminal alkynes).

Q3: How can I improve the solubility of this compound and its derivatives in reaction mixtures?

A3: this compound and its coupled products can sometimes have limited solubility in common organic solvents. Using a co-solvent system, such as dioxane/water or toluene/water, can be effective. For reactions that need to be anhydrous, polar aprotic solvents like DMF, DMAc, or NMP can be used, often with gentle heating to aid dissolution. In some cases, protecting the amino group as an acetamide can improve solubility and reactivity.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound.

Possible Causes & Solutions:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst.

    • Solution: Use a higher catalyst loading (2-5 mol %). Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos that can promote the desired catalytic cycle and minimize catalyst inhibition.

  • Inefficient Oxidative Addition: The electron-rich nature of the substrate can slow down this key step.

    • Solution: Increase the reaction temperature (typically 80-110 °C). Ensure your palladium source is active; using a pre-catalyst can sometimes be beneficial.

  • Base Incompatibility: The choice of base is crucial.

    • Solution: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water.

  • Boric Acid Decomposition: The boronic acid coupling partner may be degrading under the reaction conditions.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Add the boronic acid to the reaction mixture just before heating. Ensure the quality of the boronic acid is high.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine (a close analog of this compound) [1]

To a Schlenk flask is added 5-bromo-2-methylpyridin-3-amine (1.0 eq), the respective arylboronic acid (1.1-1.2 eq), and K₃PO₄ (2.0 eq). The flask is evacuated and backfilled with nitrogen three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %) is added, followed by a degassed solvent mixture of 1,4-dioxane and water (4:1). The reaction mixture is then stirred at 85–95 °C for 12-16 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 1: Examples of Suzuki-Miyaura Coupling with 5-bromo-2-methylpyridin-3-amine [1]

Arylboronic AcidProductYield (%)
Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine82
4-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78
3-Fluorophenylboronic acid5-(3-fluorophenyl)-2-methylpyridin-3-amine80

Suzuki_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Conversion in Suzuki Coupling Catalyst_Deactivation Catalyst Deactivation Start->Catalyst_Deactivation Slow_Oxidative_Addition Slow Oxidative Addition Start->Slow_Oxidative_Addition Base_Problem Base Incompatibility Start->Base_Problem Boronic_Acid_Degradation Boronic Acid Degradation Start->Boronic_Acid_Degradation Increase_Catalyst Increase Catalyst/Ligand Loading (e.g., XPhos, SPhos) Catalyst_Deactivation->Increase_Catalyst Increase_Temp Increase Reaction Temperature Slow_Oxidative_Addition->Increase_Temp Change_Base Use Strong Base (K₃PO₄, Cs₂CO₃) Base_Problem->Change_Base Fresh_Boronic_Acid Use Fresh/Excess Boronic Acid Boronic_Acid_Degradation->Fresh_Boronic_Acid

Buchwald-Hartwig Amination

Problem: Inefficient C-N bond formation.

Possible Causes & Solutions:

  • Inappropriate Ligand Choice: This is one of the most critical parameters.

    • Solution: For aminopyridines, bulky biarylphosphine ligands are often necessary. For secondary amine coupling partners, RuPhos is a good starting point. For primary amines, BrettPhos has shown success with similar substrates.

  • Incorrect Base: The pKa of the amine coupling partner and the steric environment are important considerations.

    • Solution: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or K₃PO₄ can be attempted, often requiring more forcing conditions. For challenging couplings, lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.

  • Catalyst Poisoning: The substrate itself can inhibit the catalyst.

    • Solution: Using pre-formed palladium catalysts (precatalysts) can sometimes overcome issues related to catalyst activation and deactivation pathways.

Experimental Protocol: Buchwald-Hartwig Amination of 3-halo-2-aminopyridines (a related substrate class)

A dried Schlenk tube is charged with the palladium precatalyst (e.g., RuPhos-Pd-G3, 2-4 mol %), the amine (1.2-1.5 eq), and the aminobromopyridine substrate (1.0 eq). The tube is evacuated and backfilled with argon. A solution of a strong base (e.g., LiHMDS or NaOtBu, 2.0-2.5 eq) in an anhydrous solvent (e.g., THF or toluene) is added. The reaction is stirred at room temperature or heated (e.g., 65-100 °C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

Table 2: Ligand/Base Systems for Buchwald-Hartwig Amination of Aminopyridines

Amine TypeRecommended LigandRecommended BaseTypical Solvent
Secondary Cyclic AminesRuPhosLiHMDSToluene or Dioxane
Primary Alkyl AminesBrettPhosNaOtBuToluene or Dioxane
AnilinesXPhos or SPhosK₂CO₃ or K₃PO₄Toluene or Dioxane

Buchwald_Hartwig_Workflow cluster_input Inputs cluster_reaction Reaction Setup cluster_output Outcome Substrate This compound Catalyst Select Pd Catalyst (e.g., Pd₂(dba)₃ or Precatalyst) Substrate->Catalyst Amine Amine Coupling Partner Amine->Catalyst Ligand Select Ligand (e.g., RuPhos, BrettPhos) Catalyst->Ligand Base Select Base (e.g., NaOtBu, LiHMDS) Ligand->Base Solvent Select Solvent (e.g., Toluene, Dioxane) Base->Solvent Success Successful C-N Coupling Solvent->Success Optimization Successful Failure Low/No Reaction Solvent->Failure Optimization Needed

Sonogashira Coupling

Problem: Low yield of the desired alkynylated product and/or significant homocoupling of the terminal alkyne.

Possible Causes & Solutions:

  • Copper(I) Co-catalyst Issues: The copper co-catalyst is crucial for the catalytic cycle but can also promote alkyne homocoupling (Glaser coupling).

    • Solution: Ensure the CuI source is fresh and of high quality. Use a minimal effective amount (typically 2-5 mol %). Running the reaction under strictly anaerobic conditions can minimize oxidative homocoupling. In some cases, a copper-free Sonogashira protocol may be beneficial.

  • Base Selection: An appropriate base is needed to deprotonate the terminal alkyne.

    • Solution: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent or co-solvent. For less reactive substrates, a stronger base may be required.

  • Palladium and Ligand Choice:

    • Solution: A combination of a palladium(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand such as PPh₃ is a standard choice. For more challenging couplings, more sophisticated ligands can be explored.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridines (a related substrate class) [2]

In a reaction vessel, the 2-amino-3-bromopyridine (1.0 eq), palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol %), phosphine ligand (e.g., PPh₃, 5 mol %), and copper(I) iodide (CuI, 5 mol %) are combined. The vessel is sealed and purged with an inert atmosphere. Anhydrous solvent (e.g., DMF) and a liquid amine base (e.g., Et₃N) are added, followed by the terminal alkyne (1.2 eq). The mixture is heated to 80-100 °C and stirred for 3-12 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine with Various Alkynes [2]

Terminal AlkyneProductYield (%)
Phenylacetylene2-Amino-3-(phenylethynyl)pyridine96
4-Ethynyltoluene2-Amino-3-((4-methylphenyl)ethynyl)pyridine95
1-Octyne2-Amino-3-(oct-1-yn-1-yl)pyridine85
Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridine88

Sonogashira_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Possible Products Substrate This compound Catalysts Pd Catalyst + Cu(I) Co-catalyst Substrate->Catalysts Alkyne Terminal Alkyne Alkyne->Catalysts Base Amine Base (e.g., Et₃N) Catalysts->Base Desired_Product Desired Cross-Coupled Product Base->Desired_Product Main Pathway Side_Product Alkyne Homocoupling (Glaser Product) Base->Side_Product Side Reaction

References

Validation & Comparative

A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of molecular fragments onto pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. The versatile 3-amino-5-bromopyridine serves as a key building block in these endeavors, with its bromine atom providing a reactive handle for palladium-catalyzed cross-coupling reactions. The choice of an appropriate palladium catalyst is critical for achieving high yields and reaction efficiency. This guide provides an objective comparison of various palladium catalyst systems for the coupling of this compound and its analogs, supported by experimental data from the scientific literature.

Performance of Palladium Catalysts in Cross-Coupling Reactions

The efficacy of a palladium catalyst is highly dependent on the nature of the coupling partners and the reaction conditions. Below is a summary of the performance of different palladium catalysts in Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions involving aminobromopyridine substrates.

Coupling ReactionPalladium SourceLigand/PrecatalystBaseSolventTemperature (°C)Yield (%)Coupling Partner
Buchwald-Hartwig Pd₂(dba)₃RuPhosLiHMDSTHF6571Morpholine
Buchwald-Hartwig Pd₂(dba)₃SPhosLiHMDSTHF6576Morpholine
Buchwald-Hartwig Pd₂(dba)₃BINAPLiHMDSTHF6571Morpholine
Buchwald-Hartwig RuPhos Precatalyst-LiHMDSTHF6583Morpholine
Buchwald-Hartwig BrettPhos Precatalyst-LiHMDSTHF6578Cyclopentylamine
Sonogashira Pd(CF₃COO)₂PPh₃Et₃NDMF10072-96Various terminal alkynes
Suzuki Pd(dppf)Cl₂-K₂CO₃DME80Good to HighN-Boc-2-pyrroleboronic acid
Suzuki Pd(OAc)₂Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)Moderate to HighPhenylboronic acid

This table compiles data from studies on 3-bromo-2-aminopyridine and other closely related substrates to provide a comparative overview. Yields are highly substrate-dependent.

Experimental Protocols

Below are detailed methodologies for representative palladium-catalyzed coupling reactions.

Buchwald-Hartwig Amination Protocol

This protocol is adapted from a study on the amination of 3-bromo-2-aminopyridine, a close analog of this compound.[1]

Materials:

  • This compound

  • Amine (e.g., morpholine, 1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., RuPhos, 8 mol%) or a precatalyst (e.g., RuPhos precatalyst, 4 mol%)

  • Base (e.g., LiHMDS, 2.5 equivalents, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add the palladium source and the ligand (if not using a precatalyst).

  • Add this compound.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF, followed by the amine.

  • Add the LiHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol is based on the coupling of 2-amino-3-bromopyridines with terminal alkynes.[2][3]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve this compound, the terminal alkyne, Pd(CF₃COO)₂, PPh₃, and CuI in DMF.

  • Add triethylamine to the mixture.

  • Stir the reaction mixture at 100 °C for 3 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and dilute with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for a palladium-catalyzed Suzuki cross-coupling reaction, a fundamental process in C-C bond formation.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ + Base PdII_R Ar-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This guide provides a starting point for researchers to select an appropriate palladium catalyst for their specific this compound coupling needs. It is important to note that reaction optimization is often necessary to achieve the best results for a particular substrate combination.

References

A Comparative Analysis of the Biological Activities of 3-Amino-5-bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of 3-Amino-5-bromopyridine and its structural isomers, 2-Amino-5-bromopyridine and 4-Amino-5-bromopyridine. While the therapeutic potential of pyridine derivatives is widely recognized, a direct comparative study of these specific isomers is not extensively available in current literature. This document summarizes the existing data, highlights potential areas of interest, and provides standardized experimental protocols to facilitate further research and a comprehensive comparative analysis.

Introduction to Aminobromopyridine Isomers

Aminobromopyridines are a class of heterocyclic organic compounds that serve as important building blocks in the synthesis of pharmaceuticals and agrochemicals. The position of the amino and bromo substituents on the pyridine ring can significantly influence the molecule's chemical properties and biological activity. Understanding the structure-activity relationship of these isomers is crucial for the targeted design of novel therapeutic agents.

Reported Biological Activities

Derivatives of aminopyridine have been investigated for a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects.

This compound has been identified as an intermediate with antibacterial properties, showing inhibitory effects against Staphylococcus aureus and Escherichia coli[1].

2-Amino-5-bromopyridine and its derivatives have been explored for their potential as pharmaceutical and chemical intermediates[2]. While specific biological activity data for the parent compound is limited in the provided search results, the broader class of 2-aminopyridine derivatives has been assessed for antibacterial activity[3][4].

Information regarding the specific biological activities of 4-Amino-5-bromopyridine is not prevalent in the reviewed literature, indicating a potential area for novel research.

Comparative Data on Biological Activity

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
Bacterial Strain2-Amino-5-bromopyridineThis compound4-Amino-5-bromopyridineReference Compound
Staphylococcus aureusData not availableReported activity, no MIC[1]Data not available
Escherichia coliData not availableReported activity, no MIC[1]Data not available
Pseudomonas aeruginosaData not availableData not availableData not available
Bacillus subtilisData not availableData not availableData not available
Table 2: Comparative Anticancer Activity (IC50 in µM)
Cancer Cell Line2-Amino-5-bromopyridineThis compound4-Amino-5-bromopyridineReference Compound
MCF-7 (Breast) Data not availableData not availableData not available
A549 (Lung) Data not availableData not availableData not available
HeLa (Cervical) Data not availableData not availableData not available
K562 (Leukemia) Data not availableData not availableData not available

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, the following detailed experimental protocols are provided for key biological assays.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is based on the broth microdilution method.

Materials:

  • Test compounds (2-Amino-5-bromopyridine, this compound, 4-Amino-5-bromopyridine)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria in MHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the absorbance at 600 nm[5][6].

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Test compounds

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[7][8][9][10].

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Comparative Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis C1 2-Amino-5-bromopyridine A1 Antimicrobial Screening (MIC Assay) C1->A1 A2 Anticancer Screening (MTT Assay) C1->A2 C2 This compound C2->A1 C2->A2 C3 4-Amino-5-bromopyridine C3->A1 C3->A2 D1 Determine MIC Values A1->D1 D2 Calculate IC50 Values A2->D2 D3 Comparative Analysis D1->D3 D2->D3

Caption: Workflow for the comparative screening of aminobromopyridine isomers.

Conclusion and Future Directions

While the existing literature suggests that aminobromopyridine isomers possess potential biological activities, a comprehensive comparative study is necessary to elucidate the specific structure-activity relationships. The protocols and frameworks provided in this guide are intended to facilitate such research. Future studies should focus on generating robust, quantitative data for the antimicrobial and anticancer activities of 2-Amino-5-bromopyridine, this compound, and 4-Amino-5-bromopyridine. Furthermore, investigating the mechanisms of action and identifying the specific signaling pathways affected by these isomers will be crucial for advancing their potential as therapeutic agents.

References

A Comparative Guide to the Synthesis of 3-Amino-5-bromopyridine Derivatives: Traditional vs. Microwave-Assisted Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of a novel microwave-assisted synthetic route to 3-Amino-5-bromopyridine derivatives against a traditional reduction method, offering insights into reaction efficiency, yield, and overall practicality.

The this compound scaffold is a crucial building block in the development of pharmaceuticals and agrochemicals, finding applications in targeted therapies for neurological disorders and the creation of innovative crop protection agents.[1] Its synthesis, therefore, is a subject of significant interest. This guide will objectively compare a recently developed microwave-assisted approach starting from 3,5-dibromopyridine with a well-established traditional route involving the reduction of 3-Bromo-5-nitropyridine.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the key performance indicators for the two synthetic routes, providing a clear, quantitative comparison to aid in methodological selection.

ParameterTraditional Route: Reduction of 3-Bromo-5-nitropyridineNew Route: Microwave-Assisted Amination of 3,5-dibromopyridine
Starting Material 3-Bromo-5-nitropyridine3,5-dibromopyridine and an aliphatic amine
Key Reagents Palladium on activated charcoal (Pd/C), Tetrahydroxydiboron, WaterN-Methyl-2-pyrrolidone (NMP)/Toluene (solvent)
Reaction Time 24 hoursApproximately 1 hour (except for diethylaminopyridine, which took 8 hours)
Reaction Temperature 50°C180°C
Reported Yield 96%Not explicitly quantified as a single percentage, but described as enabling "rapid synthesis...in multi-gram quantities" with improved yields over conventional heating.
Purification Method Column ChromatographyNot explicitly detailed, but mentions that conventional heating led to mixtures and purification difficulties that the microwave method circumvents.
Key Advantages High reported yield under relatively mild temperature conditions.Significantly shorter reaction times, avoidance of metal catalysts and strong bases, and potentially simpler purification.[2]
Key Disadvantages Long reaction time, use of a precious metal catalyst (Palladium).Requires specialized microwave reactor equipment, operates at a higher temperature.

Experimental Protocols

Traditional Route: Reduction of 3-Bromo-5-nitropyridine

This procedure is based on a reported high-yield synthesis.[3]

  • To a reaction vessel containing acetonitrile (1 mL), add 3-Bromo-5-nitropyridine (0.6 mmol, 121.8 mg), water (6 mmol, 108.0 mg), Palladium on activated charcoal (0.03 mmol, 6.4 mg), and tetrahydroxydiboron (1.98 mmol, 177.5 mg).

  • Seal the vessel and place it under a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: petroleum ether:ethyl acetate = 3:1) to obtain this compound as a white solid.

New Route: Microwave-Assisted Synthesis from 3,5-dibromopyridine

This procedure is a generalized representation based on the described facile and efficient microwave-assisted method.[2]

  • In a microwave-safe reaction vessel, combine 3,5-dibromopyridine with an excess of the desired aliphatic amine.

  • Add a solvent system of N-Methyl-2-pyrrolidone (NMP) and toluene.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 180°C for approximately 30 minutes to 1 hour.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product can then be isolated and purified using standard laboratory techniques, which are simplified due to the cleaner reaction profile compared to conventional heating methods.

Visualizing the New Synthetic Workflow

The following diagram illustrates the streamlined workflow of the microwave-assisted synthesis of this compound derivatives.

G cluster_start Starting Materials cluster_reaction Microwave-Assisted Reaction cluster_end Product Isolation A 3,5-dibromopyridine C Combine in NMP/Toluene A->C B Aliphatic Amine B->C D Microwave Irradiation (180°C, ~1 hour) C->D Nucleophilic Aromatic Substitution E Cooling D->E F Isolation & Purification E->F G This compound Derivative F->G

Caption: Workflow for the microwave-assisted synthesis.

Conclusion

The validation of this new synthetic route presents a compelling alternative to traditional methods for the synthesis of this compound derivatives. The microwave-assisted approach offers a significant reduction in reaction time and avoids the need for metal catalysts, which aligns with the principles of green chemistry.[2] While the traditional reduction of 3-Bromo-5-nitropyridine boasts a high reported yield, the lengthy reaction time may be a limiting factor in high-throughput settings.[3] The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including available equipment, desired throughput, and cost considerations. This guide provides the necessary data and protocols to make an informed decision.

References

A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, 3-Amino-5-bromopyridine serves as a versatile building block, offering two distinct sites for modification. The efficacy of palladium-catalyzed cross-coupling reactions to functionalize the C-Br bond is critically dependent on the choice of ligand. This guide provides a comparative overview of different ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and its close analogs, supported by experimental data and detailed protocols.

Data Presentation: Ligand Performance in Cross-Coupling Reactions

The following tables summarize the performance of various phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with bromopyridine substrates. Data for close structural analogs are included where direct comparative data for this compound is limited.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

LigandCatalyst PrecursorBaseSolventSubstrateProduct Yield (%)Reference
PPh₃Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-Bromo-2-methylpyridin-3-amineModerate to Good[1]
PPh₃Pd(OAc)₂VariousVarious3-BromopyridineNot specified[2]
SPhosPdCl₂K₂CO₃DMFN-protected-5-bromo-2-nitrophenyl-benzimidazoleup to 81%[3]
BINAPPdCl₂K₂CO₃DMFN-protected-5-bromo-2-nitrophenyl-benzimidazole21%[3]

Table 2: Buchwald-Hartwig Amination of Bromopyridines

LigandCatalyst SystemBaseSolventSubstrateAmineProduct Yield (%)Reference
RuPhos (L3)Pd₂(dba)₃ / LigandLiHMDSTHF3-Bromo-2-aminopyridineMorpholine71%[4]
RuPhos-precatalyst (Pre-L3)PrecatalystLiHMDSTHF3-Bromo-2-aminopyridineMorpholine83%[4]
SPhos (L4)Pd₂(dba)₃ / LigandLiHMDSTHF3-Bromo-2-aminopyridineMorpholine76%[4]
BINAP (L9)Pd₂(dba)₃ / LigandLiHMDSTHF3-Bromo-2-aminopyridineMorpholine71%[4]
BrettPhos-precatalyst (Pre-L8)PrecatalystLiHMDSTHF3-Bromo-2-aminopyridineCyclopentylamine78%[4]
dpppPd(OAc)₂NaOt-BuToluene2-BromopyridinesVolatile amines55-98%[5]
BINAPPd₂(dba)₃NaOt-BuToluene2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane60%[6]

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

LigandCatalyst SystemCo-catalystBaseSolventSubstrateProduct Yield (%)Reference
PPh₃Pd(CF₃COO)₂CuIEt₃NDMF2-Amino-3-bromopyridineup to 98%[7]
PPh₃NS-MCM-41-PdCuIEt₃NTolueneBromobenzene56%[8]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on literature procedures for this compound analogs and can be adapted accordingly.

Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine[1]
  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add the arylboronic acid (1.1-1.2 eq), potassium phosphate (1.5-2.3 eq), and water.

  • Reaction Conditions: Heat the reaction mixture to 85–95 °C and stir for over 15 hours.

  • Work-up: After cooling to room temperature, filter the mixture and dilute with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the product.

Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine[4]
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol %) and the desired phosphine ligand (e.g., RuPhos, 8 mol %) to a reaction vessel.

  • Reagent Addition: Add 3-bromo-2-aminopyridine (1.0 eq), the amine coupling partner (e.g., morpholine, 1.2 eq), and anhydrous THF.

  • Base Addition: Add lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture at 65 °C for 16 hours.

  • Analysis: The reaction progress and yield can be determined by GC analysis using an internal standard.

Sonogashira Coupling of 2-Amino-3-bromopyridine[7]
  • Reaction Setup: To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol %), PPh₃ (5.0 mol %), and CuI (5.0 mol %).

  • Solvent Addition: Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Reagent Addition: Add 2-amino-3-bromopyridine (1.0 eq) and the terminal alkyne (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into a saturated sodium chloride aqueous solution, extract with ethyl acetate, dry the organic phase, and concentrate. The residue is then purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow s_start Start Materials: This compound Arylboronic Acid s_reagents Reagents: Pd Catalyst (e.g., Pd(PPh3)4) Ligand (e.g., PPh3) Base (e.g., K3PO4) Solvent (e.g., Dioxane/H2O) s_start->s_reagents 1. Combine s_reaction Reaction: Heat (85-95°C) Inert Atmosphere s_reagents->s_reaction 2. React s_workup Work-up: Filtration Extraction s_reaction->s_workup 3. Isolate s_product Product: 3-Amino-5-arylpyridine s_workup->s_product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_buchwald Buchwald-Hartwig Amination Workflow b_start Start Materials: This compound Amine b_reagents Reagents: Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., RuPhos) Base (e.g., LiHMDS) Solvent (e.g., THF) b_start->b_reagents 1. Combine b_reaction Reaction: Heat (e.g., 65°C) Inert Atmosphere b_reagents->b_reaction 2. React b_workup Work-up: Aqueous Quench Extraction b_reaction->b_workup 3. Isolate b_product Product: N-substituted-3-amino-5-aminopyridine b_workup->b_product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

G cluster_sonogashira Sonogashira Coupling Workflow so_start Start Materials: This compound Terminal Alkyne so_reagents Reagents: Pd Catalyst (e.g., Pd(CF3COO)2) Ligand (e.g., PPh3) CuI Co-catalyst Base (e.g., Et3N) Solvent (e.g., DMF) so_start->so_reagents 1. Combine so_reaction Reaction: Heat (e.g., 100°C) Inert Atmosphere so_reagents->so_reaction 2. React so_workup Work-up: Aqueous Quench Extraction so_reaction->so_workup 3. Isolate so_product Product: 3-Amino-5-alkynylpyridine so_workup->so_product

Caption: General workflow for a Sonogashira coupling reaction.

References

Safety Operating Guide

Proper Disposal of 3-Amino-5-bromopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-Amino-5-bromopyridine, a compound widely used in pharmaceutical development and agrochemical formulations.[1] Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Hazard Profile and Safety Information

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[2]

Source: Sigma-Aldrich Safety Data Sheet, Regulation (EC) No. 1272/2008[2]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3][4]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, a NIOSH-approved respirator is necessary.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7]

1. Waste Identification and Segregation:

  • Identify: All waste containing this compound must be classified as hazardous waste.

  • Segregate: Do not mix this waste with non-hazardous materials. Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[4]

2. Containerization:

  • Use a designated, compatible container: A clearly labeled, leak-proof container is required. Polyethylene or polypropylene containers are suitable.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be clearly marked.

3. Storage:

  • Store in a designated area: The waste container should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[4][5]

  • Secure the container: Ensure the container is tightly sealed to prevent spills or vapor release.[3][4]

4. Arrange for Professional Disposal:

  • Contact a licensed hazardous waste disposal company: Do not attempt to dispose of this chemical down the drain or in regular trash.[5] A certified waste management provider will ensure the material is transported and disposed of in accordance with all legal requirements.

  • Manifesting: For off-site transportation and disposal, a hazardous waste manifest is required to track the waste from its point of generation to its final destination.[7][8]

5. Spill Management:

  • Minor Spills: In case of a small spill, and if it is safe to do so, use dry clean-up procedures to avoid generating dust.[5] Collect the material using absorbent pads or a shovel and place it in a designated hazardous waste container.[4][5]

  • Major Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department or emergency response team immediately.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated identify 1. Identify as Hazardous Waste start->identify segregate 2. Segregate from Incompatible Materials identify->segregate containerize 3. Place in Labeled, Compatible Container segregate->containerize store 4. Store in Designated Safe Area containerize->store contact_disposal 5. Contact Licensed Waste Disposal Company store->contact_disposal manifest 6. Prepare Hazardous Waste Manifest contact_disposal->manifest transport 7. Arrange for Professional Transport and Disposal manifest->transport end End: Proper Disposal Complete transport->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-bromopyridine
Reactant of Route 2
3-Amino-5-bromopyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。